molecular formula C9H6FNO3 B1444513 5-fluoro-6-methoxy-2,3-dihydro-1H-indole-2,3-dione CAS No. 1188354-74-6

5-fluoro-6-methoxy-2,3-dihydro-1H-indole-2,3-dione

Cat. No.: B1444513
CAS No.: 1188354-74-6
M. Wt: 195.15 g/mol
InChI Key: QKNSRDZWCQCKQV-UHFFFAOYSA-N
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Description

5-fluoro-6-methoxy-2,3-dihydro-1H-indole-2,3-dione, also known as 5F-MDMB-PICA, is a synthetic cannabinoid that was first identified in 2018. It is a significant heterocyclic system in natural products and drugs . Indoles, both natural and synthetic, show various biologically vital properties .


Synthesis Analysis

The synthesis of indole derivatives has attracted the attention of the chemical community due to their importance . One-pot synthesis is widely considered an efficient approach in synthetic organic chemistry and has been used to synthesize some indole compounds . A novel 5-fluoro-1-methyl/ethyl-1H-indole-2,3-dione 3-[4-(substituted phenyl)-thiosemicarbazones] has been synthesized .

Scientific Research Applications

Antituberculosis Activity

A study detailed the synthesis and evaluation of 1H-indole-2,3-dione derivatives, including those related to 5-fluoro-6-methoxy-2,3-dihydro-1H-indole-2,3-dione, for their antituberculosis potential against Mycobacterium tuberculosis H37Rv. The research highlighted the significant inhibitory activity of certain derivatives, contributing to the understanding of structure-antituberculosis activity relationships (Karalı et al., 2007).

Synthesis and Structural Analysis

Another study focused on the synthesis of a compound closely related to this compound, aiming to explore its potential applications and structural properties. The research contributed to the development of new synthetic pathways and provided insights into the molecular structure of such compounds (Haynes & Swigor, 1994).

Biocidal Effects and Synthesis of Nanomeric Compounds

Investigations into the biocidal effects and synthesis of new nanomeric fused cyclic thiosemicarbazones, including derivatives of this compound, were conducted. This study explored the potential of these compounds as molluscicidal agents against Biomophalaria Alexandrina Snails, highlighting their relevance in addressing Bilhariziasis (Makki, Abdel-Rahman, & El-Shahawi, 2014).

Antileukemic Potential

Research on the antileukemic potential of new derivatives of 5-fluoro-1H-indole-2,3-dione-3-thiosemicarbazone, including 5-fluoro-6-methoxy derivatives, was conducted on in vitro cell lines. The study aimed to assess the cytotoxic effects of these derivatives on various leukemia cell lines, offering valuable insights into their potential as chemotherapeutic agents (Kuruca et al., 2008).

Room-Temperature Reactions and Fluorination Studies

Another study explored the room-temperature reactions of CsSO4F with organic molecules, including those related to this compound. This research provided insights into the fluorination processes and the formation of various fluorinated derivatives, contributing to the understanding of chemical reactivity and synthesis techniques (Stavber & Zupan, 1983).

Future Directions

The future directions for the study of 5-fluoro-6-methoxy-2,3-dihydro-1H-indole-2,3-dione could include further exploration of its synthesis methods, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more research is needed to understand its safety and hazards. The potential applications of this compound in the treatment of various disorders could also be explored .

Properties

IUPAC Name

5-fluoro-6-methoxy-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO3/c1-14-7-3-6-4(2-5(7)10)8(12)9(13)11-6/h2-3H,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKNSRDZWCQCKQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)NC(=O)C2=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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